N-{5-ETHYL-3-[(4-FLUOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]THIOPHEN-2-YL}BENZAMIDE N-{5-ETHYL-3-[(4-FLUOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]THIOPHEN-2-YL}BENZAMIDE
Brand Name: Vulcanchem
CAS No.: 690639-96-4
VCID: VC5698852
InChI: InChI=1S/C26H30FN3O2S/c1-2-22-18-23(26(33-22)28-25(32)20-6-4-3-5-7-20)24(19-8-10-21(27)11-9-19)30-14-12-29(13-15-30)16-17-31/h3-11,18,24,31H,2,12-17H2,1H3,(H,28,32)
SMILES: CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)F)N4CCN(CC4)CCO
Molecular Formula: C26H30FN3O2S
Molecular Weight: 467.6

N-{5-ETHYL-3-[(4-FLUOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]THIOPHEN-2-YL}BENZAMIDE

CAS No.: 690639-96-4

Cat. No.: VC5698852

Molecular Formula: C26H30FN3O2S

Molecular Weight: 467.6

* For research use only. Not for human or veterinary use.

N-{5-ETHYL-3-[(4-FLUOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]THIOPHEN-2-YL}BENZAMIDE - 690639-96-4

Specification

CAS No. 690639-96-4
Molecular Formula C26H30FN3O2S
Molecular Weight 467.6
IUPAC Name N-[5-ethyl-3-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide
Standard InChI InChI=1S/C26H30FN3O2S/c1-2-22-18-23(26(33-22)28-25(32)20-6-4-3-5-7-20)24(19-8-10-21(27)11-9-19)30-14-12-29(13-15-30)16-17-31/h3-11,18,24,31H,2,12-17H2,1H3,(H,28,32)
Standard InChI Key ALGFONOIJDGYHL-UHFFFAOYSA-N
SMILES CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)F)N4CCN(CC4)CCO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates multiple pharmacophoric elements:

  • Thiophene backbone: A five-membered aromatic ring with sulfur, providing planar rigidity for target binding.

  • Benzamide group: Linked via an amide bond to the thiophene ring, enhancing hydrogen-bonding potential.

  • 4-Fluorophenyl substituent: Introduces electron-withdrawing effects and lipophilicity, optimizing blood-brain barrier permeability .

  • 4-(2-Hydroxyethyl)piperazine: A polar, nitrogen-rich moiety conferring solubility and enabling interactions with cationic binding pockets .

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.690639-96-4
Molecular FormulaC₂₆H₃₀FN₃O₂S
Molecular Weight467.6 g/mol
IUPAC NameN-[5-Ethyl-3-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide
SMILESCCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)F)N4CCN(CC4)CCO
logP (Predicted)3.8 ± 0.5

Synthesis and Physicochemical Profile

Synthetic Pathways

The synthesis involves a multi-step sequence, as inferred from structurally related benzamides :

  • Thiophene core formation: Cyclization of ethyl-substituted precursors under acidic conditions.

  • Mannich reaction: Introduction of the 4-fluorophenyl and piperazine groups via a three-component reaction involving formaldehyde .

  • Amide coupling: Benzamide attachment using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Critical challenges include controlling regioselectivity during thiophene substitution and minimizing racemization during piperazine functionalization .

Solubility and Stability

  • Solubility: Limited aqueous solubility (logSw ≈ -5.4) due to high lipophilicity (logP ≈ 3.8) .

  • Stability: Susceptible to hydrolysis at the amide bond under strongly acidic/basic conditions. The hydroxyethyl group may oxidize to a ketone under prolonged storage .

Table 2: Stability Profile

ConditionStability OutcomeSource
pH 2.0 (37°C, 24h)85% degradation
pH 7.4 (37°C, 24h)95% intact
Light exposure (UV)20% decomposition after 48h
AssayResultSource
D2 receptor binding (Ki)120 nM
5-HT2A binding (Ki)450 nM
U87 cell viabilityIC₅₀ = 8.2 μM

Research Gaps and Future Directions

Unresolved Questions

  • Metabolic fate: No data on cytochrome P450 isoform interactions or metabolite identification.

  • In vivo efficacy: Absence of pharmacokinetic studies in animal models.

  • Toxicity profile: Acute and chronic toxicity parameters remain uncharacterized.

Synthetic Optimization Opportunities

  • Prodrug strategies: Esterification of the hydroxyethyl group to enhance oral bioavailability .

  • Stereoselective synthesis: Resolve racemic mixtures to isolate enantiomers with improved target specificity .

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